Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-17(2)15(19)14-8-10-18(11-9-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZYOLMIAPYFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Chloroformate-Mediated Carbamate Formation
The piperidine nitrogen is typically protected first to prevent undesired reactions during subsequent steps. A common method involves treating piperidine with benzyl chloroformate in the presence of a base such as sodium hydride or triethylamine. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes deprotection and reprotection to introduce the benzyl group.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Sodium hydride (60% dispersion in oil).
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Temperature : Room temperature to 50°C.
This step is highly sensitive to moisture, requiring anhydrous conditions to maximize efficiency.
Carbamoylation at the 4-Position
Acyl Chloride Intermediate Route
The dimethylcarbamoyl group is introduced via reaction of a piperidine-4-carbonyl chloride with dimethylamine. The carboxylic acid precursor is activated using thionyl chloride (SOCl₂), as demonstrated in the synthesis of N-benzyl-4-piperidinecarboxamide.
Procedure :
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Activation : Piperidine-4-carboxylic acid is refluxed with SOCl₂ (1:5–10 mass/volume ratio) for 1–4 hours to form the acyl chloride.
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Amination : The acyl chloride is treated with dimethylamine in dichloromethane, followed by pH adjustment to 8–9 with ammonia water.
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Workup : Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation yield the carbamoyl product.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux | 1–4 h, 1:5–10 g/mL | 85–90% |
| Dimethylamine coupling | Dimethylamine, CH₂Cl₂ | 0–5°C, 2 h | 70–75% |
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ coupling agents like HATU or EDCI to directly link the carboxylic acid to dimethylamine. This approach avoids the need for acyl chloride isolation, improving safety and scalability.
Example Protocol :
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Reactants : Piperidine-4-carboxylic acid (1 equiv), HATU (1.1 equiv), dimethylamine (2 equiv).
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Solvent : Dichloromethane or DMF.
Integrated Synthetic Routes
Sequential Protection and Carbamoylation
A representative synthesis begins with piperidine-4-carboxylic acid:
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Step 1 : Protect the amine with benzyl chloroformate in DMF using NaH as a base (62% yield).
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Step 2 : Convert the carboxylic acid to the acyl chloride with SOCl₂ (90% yield).
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Step 3 : React with dimethylamine to form the carbamoyl group (75% yield).
Overall Yield : 62% × 90% × 75% ≈ 42%.
Optimization and Challenges
Solvent and Temperature Effects
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Thionyl Chloride Reactions : Excess SOCl₂ (≥5 mL/g) and reflux conditions maximize acyl chloride formation. Lower temperatures (<40°C) reduce side reactions during carbamoylation.
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Mitsunobu Reactions : THF is preferred over DMF due to better reagent solubility, with yields dropping by 10–15% in polar aprotic solvents.
Purification Strategies
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Chromatography : Silica gel columns with ethyl acetate/hexane (1:4 to 1:1 gradients) effectively separate intermediates.
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Crystallization : Carbamoyl derivatives often crystallize from ether/hexane mixtures, reducing reliance on chromatography.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl chloride route | High purity, scalable | SOCl₂ handling hazards | 70–85% |
| Carbodiimide coupling | Mild conditions, no SOCl₂ | Higher cost of reagents | 75–85% |
| Mitsunobu alkylation | Versatile for hydroxyl intermediates | Requires Ph₃P, DIAD | 60–74% |
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting pain management and neurological disorders. Its structural components allow for modifications that enhance the pharmacological properties of derived compounds.
Analgesic Properties
Research indicates that derivatives of piperidine compounds exhibit significant analgesic effects. For instance, analogs derived from this compound have been studied for their potential to act on opioid receptors, providing insights into their efficacy as pain relievers .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating new chemical entities.
Synthesis of Fentanyl Analogues
One notable application is in the synthesis of fentanyl analogs, where this compound acts as a precursor. This process involves several steps, including N-alkylation and acylation reactions, leading to potent analgesics used in clinical settings .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemicals. Its structure can be modified to develop herbicides or insecticides that target specific pests while minimizing environmental impact.
Case Study: Herbicide Development
A study explored the modification of piperidine derivatives to enhance herbicidal activity against common agricultural weeds. The findings suggested that certain substitutions on the benzyl ring improved efficacy while reducing phytotoxicity .
Mechanism of Action
The mechanism of action of Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate with analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Diversity and Molecular Properties
Key Observations:
- Substituent Impact on Reactivity: Electron-withdrawing groups (e.g., nitro in ) or bulky moieties (e.g., tert-butyldimethylsilyl in ) may reduce reaction yields due to steric or electronic effects.
- Physical State Trends: Pyridinylmethyl and morpholinyl derivatives often form solids, while alkyl-substituted analogs (e.g., ethyl-hydroxy in ) may remain oily or liquid .
- Molecular Weight Variability: The dimethylcarbamoyl group (theoretical MW: ~305 g/mol) increases molecular weight compared to simpler substituents like hydroxy or ethyl .
Stability and Hazard Profiles
- Carbamate vs. Ester Stability: Dimethylcarbamoyl groups likely confer greater hydrolytic stability compared to esters (e.g., ethoxy-oxopropyl in ) due to reduced electrophilicity.
- Toxicity Uncertainties: Amino-substituted analogs (e.g., ) carry unknown toxicological risks, whereas chlorocarbonyl derivatives (e.g., ) may pose reactivity hazards due to the acyl chloride moiety.
Biological Activity
Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
This compound has a complex structure that allows it to interact with various biological targets. The key features of its structure include:
- Piperidine Ring : A six-membered ring containing nitrogen, which is crucial for its biological activity.
- Dimethylcarbamoyl Group : This substituent enhances the compound's ability to interact with enzymes and receptors.
- Benzyl Group : Provides hydrophobic interactions that can influence binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalytic activity. This mechanism is critical in the design of therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, modulating downstream signaling pathways. This property is particularly relevant in developing drugs for neurological conditions.
Enzyme Inhibition Studies
Research has shown that this compound exhibits significant inhibitory effects on various enzymes. For instance:
- Inhibition of Acetylcholinesterase (AChE) : This inhibition is crucial for conditions like Alzheimer's disease, where increased acetylcholine levels are beneficial. The compound demonstrated a potent IC50 value, indicating strong inhibitory potential .
- Polyketide Synthase Inhibition : Recent studies have identified the compound as a potential inhibitor of polyketide synthases, which are essential for the biosynthesis of many natural products with therapeutic properties .
Receptor Binding Affinity
The compound's ability to bind to specific receptors has been evaluated through various assays:
- Dopamine Receptors : It has shown promising binding affinities to dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Serotonin Receptors : The compound also interacts with serotonin receptors, which could be beneficial in managing mood disorders.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study conducted on animal models indicated that the compound could protect neurons from oxidative stress-induced damage, making it a candidate for neuroprotective drug development .
- Antimicrobial Activity : In vitro tests revealed that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in treating infections .
- Cancer Research : Preliminary findings suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms, warranting further investigation into its anticancer properties .
Table 1: Biological Activities of this compound
Q & A
Basic: What are the recommended synthetic routes for Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via acylation of a piperidine precursor. A common approach involves:
Intermediate Preparation : Start with N-Cbz-protected piperidin-4-amine (e.g., benzyl 4-aminopiperidine-1-carboxylate, CAS 120278-07-1) .
Acylation : React with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine or cesium carbonate) under anhydrous conditions (e.g., DMF or THF) at 50–100°C for 4–12 hours .
Purification : Use column chromatography with solvent systems like EtOAc/hexane (3:1) or EtOAc/MeOH (5:1) with 0.25% Et₃N to suppress tailing .
Critical Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Key characterization methods include:
NMR Spectroscopy :
- ¹H NMR : Expect signals for the benzyl group (δ 7.3–7.4 ppm, multiplet), piperidine protons (δ 1.2–3.5 ppm), and dimethylcarbamoyl group (δ 2.8–3.0 ppm, singlet) .
- ¹³C NMR : Peaks at δ 155–160 ppm (C=O of carbamate) and δ 35–40 ppm (N(CH₃)₂) .
HRMS : Use ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₂N₂O₃: 290.1630) .
Data Validation : Cross-reference with literature spectra (e.g., PubChem or journal supplements) to resolve discrepancies .
Advanced: How can reaction yields be optimized for derivatives with bulky substituents?
Methodological Answer:
For sterically hindered derivatives (e.g., aryl or branched alkyl groups):
Catalyst Screening : Use Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Temperature Control : Gradual heating (e.g., 80–100°C for 6–12 hours) minimizes side reactions .
Case Study : Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate was synthesized in 63% yield using DMF at 100°C .
Advanced: How should researchers address contradictory NMR data across different batches?
Methodological Answer:
Purity Check : Run HPLC to rule out impurities (e.g., unreacted starting material) .
Deuterated Solvents : Use CDCl₃ with <0.1% residual protons to avoid signal splitting .
Variable Temperature NMR : Identify dynamic effects (e.g., piperidine ring puckering) by acquiring spectra at 25°C and 50°C .
Example : A δ 2.8 ppm doublet in one batch resolved into a triplet after repurification, indicating residual Et₃N .
Advanced: What strategies enable selective functionalization of the piperidine ring?
Methodological Answer:
Protecting Groups : Use tert-butoxycarbonyl (Boc) or Cbz groups to shield specific positions during synthesis .
Directed C-H Activation : Employ Pd-catalyzed coupling to introduce aryl/heteroaryl groups at the 4-position .
Reductive Amination : For aminoalkyl derivatives, react with aldehydes/ketones under H₂/NaBH₄ conditions .
Case Study : Benzyl 4-(aminomethyl)piperidine-1-carboxylate was functionalized with pyridine via Buchwald-Hartwig coupling (61% yield) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
Ventilation : Use fume hoods due to potential respiratory irritation (limited toxicological data available) .
First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
Advanced: How can computational methods aid in studying its biological interactions?
Methodological Answer:
Molecular Docking : Simulate binding to targets like HDACs using AutoDock Vina (PDB: 4CBT) .
MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) .
QSAR Models : Corrogate substituent effects on bioactivity (e.g., IC₅₀ vs. logP) .
Basic: What storage conditions maximize compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
